molecular formula C12H14N4S B1467781 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1217487-43-8

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1467781
M. Wt: 246.33 g/mol
InChI Key: ZHTPRFXALUPNCR-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

2-Aminothiazoles, a significant class of organic medicinal compounds, are often produced by the condensation of thiourea and an alpha-halo ketone .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The high activity of thiazole compounds might be due to the presence of 4-methyl-2-(2-(1-(pyridin-2-yl)ethylidene) and 2-(2-(2-hydroxybenzylidene) substitutes .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antifungal Properties

Compounds related to 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine, specifically 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and its derivatives, have been synthesized and demonstrated potent antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This indicates the potential of such compounds in developing antifungal agents (Jafar et al., 2017).

Hypoglycemic Agents

A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including structures similar to 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine, have been synthesized and evaluated as dual-action hypoglycemic agents. They have shown efficacy in activating glucokinase (GK) and PPARγ, significantly decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial potential of compounds structurally related to 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine. For instance, compounds like (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, synthesized from similar pyrimidine structures, have shown significant insecticidal and antimicrobial activities against various strains of bacteria and fungi (Deohate & Palaspagar, 2020).

Antimicrobial and Anti-inflammatory Agents

5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione, a compound synthesized using a similar pyrimidin structure, has been utilized to produce various derivatives exhibiting notable antibacterial, antifungal, and anti-inflammatory activities (El‐Emary et al., 2021).

Synthesis of Polyazaheterocycles

Reactions involving similar pyrimidin structures have been used to synthesize polyazaheterocycles containing linearly bound 1,2,4-thiadiazole. Such compounds have potential applications in various fields, including medicinal chemistry (Shikhaliev et al., 2016).

Future Directions

Thiazole derivatives have shown potential in various therapeutic roles such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine” and similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

4-methyl-5-[2-(2-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-6-5-8(6)11-14-4-3-9(16-11)10-7(2)15-12(13)17-10/h3-4,6,8H,5H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTPRFXALUPNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=CC(=N2)C3=C(N=C(S3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (300 mg) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (1 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and cis/trans 2-methyl-cyclopropanecarboxamidine hydrochloride (0.61 g, prepared as described in WO 03/087064) in 2-methoxyethanol (3.8 ml) and the mixture heated at 125° C. for 1 hour with stirring. The reaction mixture is cooled, filtered, washing with water to give the title compound. MS: M+H 247 and M−H 245.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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